molecular formula C20H16BrCl2NO4S2 B11022739 N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B11022739
M. Wt: 549.3 g/mol
InChI Key: XKIWFEZIOUDFHT-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide typically involves multiple steps, including the introduction of bromine, chlorine, and sulfonamide groups. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)sulfonyl-2,5-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
  • N-(4-bromophenyl)sulfonyl-2,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide

Uniqueness

N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide is unique due to its specific arrangement of bromine, chlorine, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H16BrCl2NO4S2

Molecular Weight

549.3 g/mol

IUPAC Name

N-(4-bromophenyl)sulfonyl-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C20H16BrCl2NO4S2/c1-13-3-7-17(11-14(13)2)24(29(25,26)18-8-4-15(21)5-9-18)30(27,28)20-12-16(22)6-10-19(20)23/h3-12H,1-2H3

InChI Key

XKIWFEZIOUDFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

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